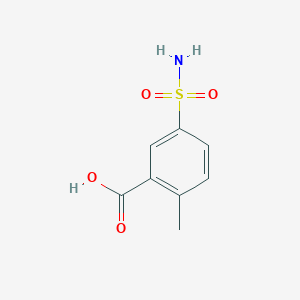

2-Methyl-5-sulfamoylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQKQQQUJXXYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388157 | |

| Record name | 2-methyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-14-3 | |

| Record name | 2-methyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Structure, Properties, and Synthetic Insights for Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-5-sulfamoylbenzoic acid, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, a validated synthetic pathway, and its prospective applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Sulfamoylbenzoic Acid Scaffold in Medicinal Chemistry

The sulfamoylbenzoic acid moiety is a well-established pharmacophore found in a variety of clinically significant drugs. The sulfonamide group is a potent hydrogen bond donor and acceptor, and its acidic nature allows it to interact with various biological targets. When incorporated into a benzoic acid framework, the resulting molecule possesses a unique combination of electronic and steric properties that can be fine-tuned to achieve high affinity and selectivity for specific enzymes and receptors.

Derivatives of sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, including diuretic, antibacterial, and anticancer effects. Notably, this scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1] More recent research has explored their potential as h-NTPDase inhibitors and agonists for Lysophosphatidic Acid (LPA) receptors, highlighting the continued relevance of this chemical class in modern drug discovery.[2] This guide focuses specifically on the 2-methyl substituted analog, providing a foundational understanding for its application as a versatile building block in the synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid at position 1, a methyl group at position 2, and a sulfonamide group at position 5.

Molecular Structure

The chemical structure of this compound is depicted below. The IUPAC name for this compound is this compound.[3]

References

A Technical Guide to the Synthesis of 2-Methyl-5-sulfamoylbenzoic Acid from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthetic pathways for producing 2-Methyl-5-sulfamoylbenzoic acid, a key intermediate in the pharmaceutical industry. Two primary routes are explored, with a principal focus on a highly efficient and regioselective pathway commencing from 2-methylbenzoic acid (o-toluic acid). A secondary, more challenging route originating from salicylic acid is also discussed. This document provides a comprehensive analysis of the reaction mechanisms, detailed experimental protocols, and the critical scientific rationale underpinning the chosen methodologies. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this important compound.

Introduction

This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a sulfonamide group, makes it a versatile precursor for a range of therapeutic agents. A notable application is in the synthesis of diuretics, where the sulfamoyl group is a common pharmacophore. The regiochemistry of the substituents on the benzoic acid ring is crucial for the biological activity of the final drug molecule. This guide will provide a detailed exploration of the synthesis of this key intermediate, with an emphasis on practical, efficient, and scalable methodologies.

Primary Synthetic Route: A Two-Step Synthesis from 2-Methylbenzoic Acid

The most direct and industrially viable route for the synthesis of this compound starts from the readily available 2-methylbenzoic acid (o-toluic acid). This pathway is favored due to its high regioselectivity and operational simplicity.

Overall Workflow

Caption: Workflow for the synthesis of this compound from 2-Methylbenzoic Acid.

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

The first step involves the electrophilic aromatic substitution of 2-methylbenzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring.

Mechanism and Regioselectivity:

The key to this synthesis is the directing effect of the substituents already present on the benzene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The incoming electrophile, the chlorosulfonium ion (⁺SO₂Cl), will preferentially substitute at the position that is most activated. In this case, the para position relative to the methyl group (C5) is the most sterically accessible and electronically favorable position for substitution. This position is also meta to the carboxylic acid group, satisfying the directing effects of both substituents and leading to the highly regioselective formation of 5-(chlorosulfonyl)-2-methylbenzoic acid.

Experimental Protocol:

-

In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents) and cool it in an ice bath to 0-5 °C.

-

Slowly add 2-methylbenzoic acid (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the product, 5-(chlorosulfonyl)-2-methylbenzoic acid, under vacuum. The product can be used in the next step without further purification if the purity is sufficient.

| Parameter | Value | Reference(s) |

| Starting Material | 2-Methylbenzoic acid (o-toluic acid) | [1][2] |

| Reagent | Chlorosulfonic acid | [3][4] |

| Molar Ratio | 1 : 3-5 (Substrate : Reagent) | [4] |

| Reaction Temperature | 60-70 °C | [3] |

| Reaction Time | 2-4 hours | [4] |

| Expected Product | 5-(Chlorosulfonyl)-2-methylbenzoic acid | [1][2] |

Step 2: Amination of 5-(Chlorosulfonyl)-2-methylbenzoic Acid

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via reaction with ammonia.

Mechanism:

This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Experimental Protocol:

-

In a well-ventilated fume hood, suspend 5-(chlorosulfonyl)-2-methylbenzoic acid (1.0 molar equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (an excess, typically 2-3 molar equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

If an organic solvent was used, wash the reaction mixture with water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference(s) |

| Starting Material | 5-(Chlorosulfonyl)-2-methylbenzoic acid | [1][2] |

| Reagent | Ammonium hydroxide or ammonia gas | [5] |

| Molar Ratio | 1 : 2-3 (Substrate : Reagent) | [5] |

| Reaction Temperature | 0 °C to room temperature | [5] |

| Reaction Time | 1-2 hours | [5] |

| Expected Product | This compound |

Alternative Synthetic Route: A Multi-Step Synthesis from Salicylic Acid

An alternative, though more complex, synthetic pathway begins with salicylic acid. This route presents significant challenges, particularly in the selective introduction of the methyl group at the 2-position.

Overall Workflow

Caption: A potential multi-step workflow for the synthesis of this compound from Salicylic Acid.

Discussion of Challenges

-

Protection/Deprotection: Both the phenolic hydroxyl and the carboxylic acid groups of salicylic acid must be protected to prevent unwanted side reactions during chlorosulfonation and methylation.[6] This adds two steps to the overall synthesis (protection and deprotection), increasing complexity and potentially reducing the overall yield.

-

Ortho-Methylation: The key challenge in this route is the selective introduction of a methyl group at the 2-position of a substituted salicylic acid derivative. While methods like directed ortho-lithiation have been developed for benzoic acids, their application to a substrate already containing a sulfonamide group at the 5-position can be complicated by potential side reactions and the need for carefully controlled conditions.[7][8][9] Friedel-Crafts methylation is generally not suitable for highly deactivated rings.[10]

Due to these challenges, the synthesis starting from 2-methylbenzoic acid is the preferred and more practical approach.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-methylbenzoic acid. This route leverages the directing effects of the existing substituents to achieve high regioselectivity in the chlorosulfonation step, followed by a straightforward amination. This pathway is robust, scalable, and avoids the complexities of protection/deprotection and selective C-H activation that would be necessary in a synthesis starting from salicylic acid. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-(chlorosulfonyl)-2-methylbenzoic acid - Opulent Pharma [opulentpharma.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 8. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic acid: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-sulfamoylbenzoic acid, a pivotal chemical intermediate and molecular scaffold in contemporary medicinal chemistry. The document elucidates its chemical identity, a representative synthetic pathway, and its physicochemical and spectroscopic properties. A significant focus is placed on its application as a foundational structure for the design and synthesis of targeted therapeutics, particularly carbonic anhydrase inhibitors. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with a methyl group at the 2-position and a sulfamoyl group at the 5-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20532-14-3 | [1] |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | [1] |

| InChI Key | FGQKQQQUJXXYEF-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Representative Protocol

Synthesis Workflow

References

2-Methyl-5-sulfamoylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic pathway with mechanistic insights, and discuss its strategic importance as a molecular scaffold in the creation of advanced therapeutic agents.

Core Physicochemical & Safety Profile

This compound (CAS No: 20532-14-3) is a bifunctional organic compound featuring both a carboxylic acid and a sulfonamide group.[1][2] This unique combination makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore, notably for its ability to inhibit enzymes like carbonic anhydrase, while the carboxylic acid group provides a reactive handle for forming amide bonds or other modifications.[3]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 20532-14-3 | [1][2][4] |

| SMILES String | CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | [1] |

| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylbenzoic acid. This pathway leverages a classic electrophilic aromatic substitution reaction followed by amination.

Experimental Protocol

Step 1: Chlorosulfonation of 2-Methylbenzoic Acid

-

Reagent Preparation: In a fume hood, carefully add 2-methylbenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (ClSO₃H, ~5.0 eq) cooled in an ice-salt bath (0-5 °C). The excess chlorosulfonic acid serves as both the reagent and the solvent.

-

Reaction Execution: Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-5-(chlorosulfonyl)benzoic acid.

Causality Insight: Chlorosulfonic acid is a powerful electrophile-generating reagent. The reaction is performed at low temperatures to control its high reactivity and prevent unwanted side reactions. The methyl and carboxylic acid groups on the starting material are ortho- and meta-directing, respectively. The sulfonation occurs at the para-position relative to the activating methyl group, which is the most sterically accessible and electronically favorable position.

Step 2: Amination of 2-Methyl-5-(chlorosulfonyl)benzoic acid

-

Reagent Preparation: Cool an aqueous solution of ammonium hydroxide (~25-30%) in an ice bath.

-

Reaction Execution: Add the crude 2-methyl-5-(chlorosulfonyl)benzoic acid from Step 1 portion-wise to the cold ammonium hydroxide solution with continuous stirring.

-

Work-up: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.

-

Purification: Filter the white precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Insight: The highly reactive sulfonyl chloride intermediate readily undergoes nucleophilic substitution with ammonia to form the stable sulfonamide. Acidification of the reaction mixture is crucial as it protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its isolation.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Significance in Drug Development

The true value of this compound lies in its role as a versatile scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs). The sulfonamide group is a cornerstone of numerous clinically successful drugs.

The Sulfonamide Pharmacophore

The sulfamoyl group (-SO₂NH₂) is a key structural feature in a major class of drugs known as sulfonamides. This functional group is a potent zinc-binding group, enabling it to inhibit metalloenzymes such as carbonic anhydrases (CAs).[3] CAs are implicated in a range of diseases, including glaucoma, edema, and cancer, making sulfonamide-based compounds a subject of intense research.[5][6] Derivatives of sulfamoylbenzoic acids have been specifically designed as high-affinity inhibitors of tumor-associated CA isozymes like CAIX.[5]

A Crucial Intermediate for Antipsychotics

While direct applications are noteworthy, this compound's primary role is as a key intermediate. A closely related analogue, methyl 2-methoxy-5-sulfamoylbenzoate, is an indispensable precursor in the synthesis of widely used antipsychotic drugs such as Sulpiride, Levosulpiride, and Amisulpride.[7][8][9][10] The synthesis of these APIs involves the hydrolysis of the ester group to the carboxylic acid (like our title compound) followed by amide bond formation. This highlights the industrial relevance of the sulfamoylbenzoic acid scaffold in producing essential medicines.

Logical Progression in API Synthesis

Caption: Role as a key intermediate in multi-step API synthesis.

References

- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20532-14-3|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unibs.it [iris.unibs.it]

- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]

solubility and stability of 2-Methyl-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-5-sulfamoylbenzoic Acid for Drug Development Professionals

Executive Summary

This compound is a molecule of interest in pharmaceutical development, possessing a unique combination of functional groups that dictate its physicochemical behavior. A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful formulation development, ensuring optimal bioavailability, shelf-life, and patient safety. This guide provides a detailed exploration of the theoretical principles and practical methodologies required to characterize these critical attributes. As a senior application scientist, the narrative emphasizes the causality behind experimental choices, grounding protocols in authoritative standards and providing a logical framework for researchers, scientists, and drug development professionals to follow. We will delve into robust methods for determining thermodynamic solubility and systematically uncover potential degradation pathways through a structured forced degradation program, thereby enabling the development of stable and efficacious drug products.

Introduction: The Physicochemical Foundation of a Molecule

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most critical early assessments are the characterization of solubility and stability. These intrinsic properties govern everything from the drug's absorption in the body to its required storage conditions and shelf-life.

Chemical Identity of this compound

To understand its behavior, we must first examine its structure.

-

Molecular Formula: C₈H₉NO₄S[1]

-

Molecular Weight: 215.23 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 20532-14-3[2]

The molecule incorporates three key functional groups on a benzene ring:

-

A carboxylic acid (-COOH): This acidic group is ionizable, making its contribution to solubility highly dependent on pH.

-

A sulfonamide (-SO₂NH₂): This polar group can participate in hydrogen bonding, generally enhancing aqueous solubility.

-

A methyl group (-CH₃): This nonpolar group contributes to the molecule's hydrophobicity.

The interplay between the hydrophilic carboxylic acid and sulfonamide groups and the hydrophobic methyl-substituted aromatic ring defines its overall physicochemical profile.

The Critical Role of Solubility and Stability in Drug Development

A drug substance's success is intrinsically linked to its physical and chemical properties.

-

Solubility directly influences a drug's bioavailability. For oral dosage forms, a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for new drug candidates.

-

Stability determines the drug's shelf-life and the potential for forming harmful degradation products.[3] A comprehensive stability profile, established through forced degradation studies, is essential for identifying likely degradation products, developing stability-indicating analytical methods, and selecting appropriate formulations and packaging to protect the drug substance.[3][4] Regulatory bodies like the FDA and ICH mandate these studies to ensure the safety and efficacy of the final product over time.[3]

Solubility Profile: From Theory to Practice

Determining the solubility of this compound requires a multi-faceted approach, combining theoretical predictions with empirical measurements.

Theoretical Assessment: Predicting Solubility Behavior

The molecule's structure suggests a classic amphiphilic nature. The carboxylic acid group (with a pKa similar to benzoic acid, ~4.2) will be predominantly in its neutral, less soluble form at low pH and will ionize to its highly soluble carboxylate form as the pH increases above its pKa. This makes its aqueous solubility exquisitely sensitive to pH. The sulfonamide group is generally a weak acid, and its contribution to solubility is primarily through its polarity and hydrogen bonding capacity.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method. This approach ensures that a true equilibrium is reached between the dissolved and solid forms of the compound, providing a definitive solubility value under specific conditions.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, pH buffers, ethanol, acetonitrile). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample (e.g., using a 0.22 µm PVDF syringe filter) or centrifuge at high speed to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

This protocol is a self-validating system because the presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, a core requirement for measuring true equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Quantitative Analysis: The Backbone of Solubility Data

A robust and validated analytical method is paramount for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application.

-

Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate or formate) with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure consistent ionization of the carboxylic acid group and good peak shape.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The concentration of the unknown samples is then determined by interpolation from this curve.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and range to ensure reliable results.

Data Presentation: Solubility Across Solvent Systems

Quantitative solubility data should be presented clearly for easy comparison. While specific experimental data for this compound is not widely published, the following table serves as a template for presenting results obtained from the protocol above. For context, benzoic acid itself shows higher solubility in organic solvents like ethanol and acetone compared to water.[6]

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (molar) |

|---|---|---|---|

| 0.1 N HCl (pH ~1.2) | 25 | (Experimental Value) | (Calculated Value) |

| pH 4.5 Acetate Buffer | 25 | (Experimental Value) | (Calculated Value) |

| pH 7.4 Phosphate Buffer | 25 | (Experimental Value) | (Calculated Value) |

| Water | 25 | (Experimental Value) | (Calculated Value) |

| Ethanol | 25 | (Experimental Value) | (Calculated Value) |

| Acetonitrile | 25 | (Experimental Value) | (Calculated Value) |

| Propylene Glycol | 25 | (Experimental Value) | (Calculated Value) |

Stability Profile: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[3] Its primary purpose is not to determine shelf-life but to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating these degradants from the parent compound.[7]

The "Why" and "When" of Forced Degradation Studies

These studies are typically performed during Phase III of drug development to provide a comprehensive understanding of the molecule's intrinsic stability.[3] The key objectives are:

-

To establish likely degradation pathways.[4]

-

To elucidate the structure of degradation products.

-

To demonstrate the specificity of the analytical method.[7]

-

To inform formulation and packaging development.[4]

A good forced degradation study aims for a target degradation of 5-20%.[8] Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to secondary degradation, complicating the analysis.[4]

Experimental Protocols for Forced Degradation

A standard stress testing program exposes the drug substance in solution (typically at ~1 mg/mL) and as a solid to hydrolytic, oxidative, thermal, and photolytic stress.[8]

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80 °C for a set period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60-80 °C for a set period.

-

Neutral Hydrolysis: Dissolve the compound in water. Heat at 60-80 °C for a set period.

-

Rationale: These conditions test the susceptibility of functional groups, particularly the sulfonamide and carboxylic acid ester (if it were present), to hydrolysis.

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Rationale: This tests the molecule's vulnerability to oxidation. The aromatic ring and methyl group are potential sites of oxidation.

-

Solution: Heat a solution of the compound at a high temperature (e.g., 80 °C).

-

Solid State: Expose the solid powder to dry heat (e.g., 105 °C) for an extended period.

-

Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

Procedure: Expose a solution and the solid powder to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Rationale: This determines if the molecule is light-sensitive, a critical factor for packaging decisions.

Elucidating Potential Degradation Pathways

The sulfonamide moiety is a known site for chemical degradation. One of the most common pathways is the hydrolysis of the sulfur-nitrogen bond.

Caption: Hypothetical Hydrolysis Pathway for the Sulfonamide Moiety.

Analysis of the stressed samples by LC-MS/MS is crucial for identifying the mass of the degradants, which provides vital clues for structure elucidation.

Data Interpretation and Mass Balance

The results should be tabulated to provide a clear overview of the stability profile. The concept of mass balance is a critical self-validating check. It confirms that the decrease in the parent drug concentration is quantitatively matched by the sum of the concentrations of all formed degradation products. A good mass balance (typically 95-105%) provides confidence that the analytical method is capable of detecting all significant degradants.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Mass Balance (%) |

|---|---|---|---|---|---|

| 0.1 N HCl | 24 h / 80°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |

| 0.1 N NaOH | 8 h / 80°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |

| 3% H₂O₂ | 24 h / RT | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |

| Thermal (Solid) | 48 h / 105°C | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |

| Photolytic (Solid) | ICH Q1B | (Experimental Value) | (Calculated Value) | (Experimental Value) | (Calculated Value) |

Conclusion: A Synopsis for the Drug Developer

A thorough characterization of this compound reveals a molecule with distinct physicochemical properties that must be carefully managed during drug development.

-

Solubility Insights: The pH-dependent nature of its aqueous solubility is a critical formulation parameter. For oral dosage forms, this suggests that dissolution rates may vary in different regions of the gastrointestinal tract. Formulations may require pH modifiers or solubilization technologies to ensure consistent absorption.

-

Stability Insights: The forced degradation studies provide a roadmap of its potential liabilities. If, for instance, the molecule shows significant degradation under oxidative stress, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) should be considered. Susceptibility to hydrolysis would necessitate strict control over moisture content in the final product.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive data package for this compound. This knowledge is not only essential for overcoming formulation challenges but also forms the bedrock of a successful regulatory submission, ultimately ensuring a safe, stable, and effective medicine.

References

- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. cipac.org [cipac.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Sulfamoylbenzoic Acid Core: A Technical Guide to its Discovery, History, and Derivatives in Diuretic Therapy

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of sulfamoylbenzoic acid derivatives as potent "loop" diuretics represents a landmark achievement in medicinal chemistry and renal pharmacology. This technical guide provides an in-depth exploration of the historical context, seminal discoveries, and scientific evolution of this critical class of drugs. From the early empirical use of organomercurials to the rational design of potent inhibitors of the Na-K-2Cl cotransporter, this document traces the scientific journey that led to the development of blockbuster drugs such as furosemide, bumetanide, and torsemide. We will delve into the intricate details of their synthesis, dissect the key structure-activity relationships that govern their diuretic potency, and elucidate their molecular mechanism of action. Furthermore, this guide will provide detailed experimental protocols for synthesis and analysis, offering a practical resource for researchers in the field.

The Pre-Sulfamoyl Era: A Quest for Effective Diuresis

The management of edema, or "dropsy," has been a medical challenge for centuries. Early approaches were often crude and empirical, relying on purgatives, bleeding, and herbal remedies with inconsistent and often toxic effects[1]. The 16th-century physician Paracelsus noted the diuretic properties of mercurous chloride, an observation that would dominate diuretic therapy for nearly 400 years[1]. The early 20th century saw the introduction of organomercurial compounds, which were discovered serendipitously to induce diuresis in patients being treated for syphilis[1]. While effective, their use was limited by their parenteral route of administration and significant toxicity.

A pivotal shift occurred with the observation of the diuretic side effects of the antibacterial agent sulfanilamide in the 1940s. This led to the development of the first non-mercurial diuretics, the carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s[1]. While a significant advancement, their efficacy was limited by the development of metabolic acidosis. The subsequent breakthrough came in the late 1950s with the synthesis of the thiazide diuretics, which offered a more favorable safety profile and became a mainstay in the treatment of hypertension and edema.

The Genesis of a New Diuretic Class: The Discovery of the Sulfamoylbenzoic Acid Scaffold

The quest for diuretics with greater potency than the thiazides led researchers at the Hoechst laboratories in Germany to explore novel chemical scaffolds. The research team, led by Karl Sturm, Roman Muschaweck, and Paul Hajdu, embarked on a systematic investigation of sulfonamide derivatives[2]. Their work was guided by the hypothesis that modifications to the sulfamoyl group and the aromatic ring could lead to compounds with enhanced diuretic activity.

This line of inquiry culminated in the synthesis of furosemide in 1959[2]. The key innovation was the incorporation of a furfurylamino group at the 2-position of a 4-chloro-5-sulfamoylbenzoic acid backbone. This structural modification resulted in a compound with a dramatically increased diuretic effect compared to its predecessors. Furosemide, initially designated Salu 58, was found to act on the thick ascending limb of the loop of Henle, a segment of the nephron responsible for a significant portion of sodium reabsorption[3]. This site of action distinguished it from the thiazides, which act on the distal convoluted tubule, and led to the coining of the term "loop diuretic." Furosemide was introduced to the market in 1964 and quickly became a cornerstone in the management of severe edema associated with heart failure, liver cirrhosis, and renal disease[3].

Key Sulfamoylbenzoic Acid Derivatives: Synthesis and Properties

The success of furosemide spurred further research into the sulfamoylbenzoic acid scaffold, leading to the development of other potent loop diuretics.

Furosemide

Synthesis: Furosemide is synthesized from 2,4-dichlorobenzoic acid. The synthesis involves chlorosulfonation followed by amination to introduce the sulfamoyl group. The final step is the nucleophilic substitution of the chlorine atom at the 2-position with furfurylamine[4][5].

Experimental Protocol for Furosemide Synthesis:

-

Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.

-

Condensation with Furfurylamine: The intermediate is then condensed with furfurylamine in the presence of a base, such as sodium bicarbonate, to yield furosemide[5]. The crude product can be purified by recrystallization.

Bumetanide

Synthesis: Bumetanide, a more potent derivative, is synthesized from 4-chlorobenzoic acid. The synthesis involves a series of steps including chlorosulfonation, nitration, amination, phenoxylation, reduction of the nitro group, and finally, reaction with butyl alcohol[6][7].

Experimental Protocol for Bumetanide Synthesis:

-

Chlorosulfonation and Nitration: 4-chlorobenzoic acid is first chlorosulfonated and then nitrated to produce 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid[6][7].

-

Amination and Phenoxylation: The sulfonyl chloride is reacted with ammonia, followed by reaction with sodium phenolate to yield 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid[6][7].

-

Reduction and Alkylation: The nitro group is reduced to an amine, and the final step involves a reaction with n-butanol to introduce the butylamino group, yielding bumetanide[1][8].

Torsemide

Synthesis: Torsemide, a pyridine-sulfonylurea derivative, has a more complex structure. Its synthesis typically starts from 4-hydroxypyridine-3-sulfonic acid, which undergoes chlorination and amination to form 4-chloropyridine-3-sulfonamide[9]. This intermediate is then reacted with m-toluidine, followed by reaction with isopropyl isocyanate to yield torsemide[10][11].

Experimental Protocol for Torsemide Synthesis:

-

Formation of the Sulfonamide: 4-hydroxypyridine is sulfonated and then chlorinated to give 4-chloropyridine-3-sulfonyl chloride, which is then reacted with ammonia to form 4-chloropyridine-3-sulfonamide[9].

-

Addition of the Toluidine Moiety: The sulfonamide is reacted with m-toluidine to yield 4-(m-tolylamino)pyridine-3-sulfonamide[9].

-

Urea Formation: The final step involves the reaction with isopropyl isocyanate in the presence of a base to form the sulfonylurea linkage, resulting in torsemide[10][11][12].

Comparative Pharmacokinetic Properties

The major sulfamoylbenzoic acid derivatives exhibit distinct pharmacokinetic profiles that influence their clinical application.

| Drug | Oral Bioavailability (%) | Elimination Half-Life (hr) | Protein Binding (%) | Relative Potency (vs. Furosemide) |

| Furosemide | 10-100[13][14] | 1.5-2[13] | 91-99[15] | 1 |

| Bumetanide | 80-100[13][14] | 1[13] | 95-97[15] | 40[6] |

| Torsemide | 80-100[13] | 3-4[13][14] | 97-99[15] | 2-4 |

Mechanism of Action: Targeting the Na-K-2Cl Cotransporter (NKCC2)

Sulfamoylbenzoic acid derivatives exert their potent diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium load.

By blocking the NKCC2 transporter, these drugs prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in a profound diuresis. The inhibition of NKCC2 also disrupts the generation of the positive luminal potential, which is necessary for the paracellular reabsorption of calcium and magnesium, leading to their increased excretion.

Structure-Activity Relationships (SAR)

The diuretic potency of sulfamoylbenzoic acid derivatives is highly dependent on their chemical structure. Extensive SAR studies have elucidated the key structural features required for optimal activity.

Key SAR findings include:

-

The Carboxylic Acid Group: The acidic proton of the carboxylic acid at the 1-position is essential for diuretic activity. Esterification or conversion to an amide generally leads to a loss of potency.

-

The Sulfamoyl Group: The unsubstituted sulfamoyl group at the 5-position is critical for high diuretic activity. Substitution on the nitrogen atom of the sulfamoyl group generally reduces activity.

-

The Substituent at the 4-Position: An electron-withdrawing group, typically a halogen like chlorine, at the 4-position enhances diuretic potency.

-

The Substituent at the 2- or 3-Position: The nature of the substituent at the 2- or 3-position significantly influences the diuretic profile. In furosemide, the furfurylamino group at the 2-position is key to its activity. In bumetanide, a butylamino group at the 3-position and a phenoxy group at the 4-position contribute to its high potency.

| Position | Structural Feature | Impact on Diuretic Activity | Example |

| 1 | Carboxylic acid | Essential | Furosemide, Bumetanide, Torsemide |

| 5 | Sulfamoyl (-SO2NH2) | Critical | Furosemide, Bumetanide |

| 4 | Electron-withdrawing group (e.g., Cl, CF3) | Enhances potency | Furosemide (Cl) |

| 2 or 3 | Amino or substituted amino group | Modulates potency and selectivity | Furosemide (2-furfurylamino), Bumetanide (3-butylamino) |

Analytical Methodologies

The quality control and pharmacokinetic analysis of sulfamoylbenzoic acid derivatives rely on robust analytical methods. High-performance liquid chromatography (HPLC) is the most widely used technique for the determination of these compounds in pharmaceutical formulations and biological fluids.

Experimental Protocol for HPLC Analysis of Furosemide:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[16].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v)[16].

-

Flow Rate: A typical flow rate is 1.0 mL/min[16].

-

Detection: UV detection at 272 nm provides good sensitivity for furosemide and its related compounds[16].

-

Sample Preparation: Pharmaceutical formulations are typically dissolved in a suitable solvent and diluted with the mobile phase. Biological samples may require a protein precipitation or liquid-liquid extraction step prior to analysis.

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to established guidelines (e.g., USP, ICH).

Conclusion

The discovery and development of sulfamoylbenzoic acid derivatives represent a triumph of medicinal chemistry, transforming the management of fluid overload and hypertension. The journey from the empirical observations of early diuretics to the rational design of highly potent and specific loop diuretics exemplifies the power of the scientific method in drug discovery. The foundational work of Sturm, Muschaweck, and Hajdu paved the way for a class of drugs that have had an immeasurable impact on global health. Continued research into the structure-activity relationships and pharmacology of these compounds may yet yield even more effective and safer diuretic agents in the future.

References

- 1. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 2. Loop Diuretics: An Overview of Its History and Evolution [japi.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. youtube.com [youtube.com]

- 6. Bumetanide - Wikipedia [en.wikipedia.org]

- 7. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 8. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 11. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 12. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]

- 13. media.psychiatryadvisor.com [media.psychiatryadvisor.com]

- 14. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]

- 16. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2-Methyl-5-sulfamoylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-sulfamoylbenzoic Acid

Introduction

This compound (C₈H₉NO₄S) is a substituted aromatic compound with a molecular weight of 215.23 g/mol .[1] Its structure, featuring a carboxylic acid, a methyl group, and a sulfamoyl group (-SO₂NH₂) on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its chemical structure is paramount for its application, and this is achieved through the synergistic use of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is structured to provide not only the spectral data but also the underlying principles of interpretation and detailed, field-proven protocols for data acquisition. The insights herein are intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~13.0 | Singlet, Broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent. |

| ~8.21 | Doublet (d) | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, leading to a significant downfield shift. |

| ~7.95 | Doublet of Doublets (dd) | 1H | Ar-H (H4) | This proton is ortho to the electron-withdrawing sulfamoyl group and meta to the carboxylic acid, resulting in a downfield shift. |

| ~7.45 | Doublet (d) | 1H | Ar-H (H3) | This proton is ortho to the electron-donating methyl group, which shields it relative to the other aromatic protons. |

| ~7.30 | Singlet, Broad | 2H | -SO₂NH₂ | The protons of the sulfamoyl group are exchangeable and often appear as a broad singlet. |

| ~2.60 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and appear in the typical benzylic region. |

Interpretation Insights:

The predicted spectrum in a solvent like DMSO-d₆ is expected to resolve all key protons. The aromatic region (7.45-8.21 ppm) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The broad singlets for the -COOH and -SO₂NH₂ protons are typical due to hydrogen bonding and chemical exchange. The exact chemical shifts can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable protons of the acid and sulfonamide groups.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Tune and shim the probe to the sample to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum (e.g., using a 400 or 500 MHz spectrometer).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal standard.

Workflow for ¹H NMR Analysis

References

potential biological activities of 2-Methyl-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methyl-5-sulfamoylbenzoic Acid

Abstract

This technical guide provides a comprehensive examination of this compound, a key chemical scaffold with significant, though largely unexplored, potential biological activities. While primarily recognized as a crucial intermediate in the synthesis of potent loop diuretics such as bumetanide, its intrinsic chemical features—specifically the sulfamoylbenzoic acid moiety—suggest a broader pharmacological profile. This document synthesizes the available evidence to explore its primary potential as an inhibitor of the Na-K-Cl cotransporter (NKCC), the mechanistic basis for diuretic action. Furthermore, it delves into a compelling secondary potential: the inhibition of carbonic anhydrase (CA) enzymes, a target for a wide array of therapeutics. This guide provides the theoretical framework, structure-activity relationship (SAR) insights, and detailed experimental protocols necessary for researchers to investigate and harness the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of a Core Moiety

This compound (C₈H₉NO₄S) is a substituted benzoic acid derivative featuring a carboxyl group, a methyl group, and a critically important sulfamoyl (-SO₂NH₂) group.[1] While not a therapeutic agent in itself, its structure represents the foundational core of a class of powerful drugs known as loop diuretics.[2] The structure-activity relationships of these drugs are well-established, identifying the 5-sulfamoylbenzoic acid scaffold as essential for their potent effects on renal ion transport.[3][4][5]

The true potential of this molecule, however, may extend beyond its role as a synthetic precursor. The sulfamoyl group is a classic zinc-binding group (ZBG) and the hallmark of sulfonamide-based carbonic anhydrase inhibitors.[6][7] This dual potential makes this compound a molecule of significant interest for drug discovery and development. This guide will, therefore, explore its biological activities from these two primary perspectives: its established link to diuretic action and its theoretical potential as a carbonic anhydrase inhibitor.

Potential Biological Activity I: Diuretic Action via NKCC2 Inhibition

The most direct line of investigation for the biological activity of this compound stems from its structural relationship to high-ceiling or loop diuretics. These agents are mainstays in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease.[3]

Mechanism of Action: Targeting the Na-K-Cl Cotransporter

Loop diuretics exert their effect by inhibiting the Na-K-Cl cotransporter, isoform 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[8][9] This transporter is responsible for reabsorbing approximately 25% of the filtered sodium load.[8] By blocking NKCC2, these drugs prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood.[10] This inhibition leads to a cascade of effects:

-

Increased Solute Load: A high concentration of ions remains in the tubular fluid.

-

Reduced Water Reabsorption: The osmotic gradient that drives water reabsorption in downstream segments of the nephron is diminished.

-

Potent Diuresis: A significant increase in the excretion of water (diuresis), sodium (natriuresis), and other electrolytes occurs.[9]

The specific binding of loop diuretics like bumetanide to NKCC2 is what confers their high potency and efficacy.[11]

Caption: Mechanism of NKCC2 inhibition by loop diuretics in the kidney.

Structure-Activity Relationship (SAR) Insights

The diuretic activity of this class of compounds is highly dependent on specific structural features. Understanding these provides a rationale for why this compound is a key pharmacophore.[4][5]

| Position/Group | Requirement for Optimal Activity | Role of this compound |

| C1 (Carboxyl) | An acidic group (e.g., -COOH or tetrazole) is essential.[4] | Provides the essential acidic carboxyl group. |

| C5 (Sulfamoyl) | An unsubstituted sulfamoyl group (-SO₂NH₂) is critical for high-ceiling diuretic activity.[3][4] | Provides the essential sulfamoyl moiety. |

| C4 (Activating) | An electron-withdrawing group (e.g., -Cl, -OPh) enhances potency.[5] | This position is unsubstituted in the core molecule, requiring further modification for high potency. |

| C2/C3 (Amino) | An amino group at C2 or C3, often substituted, is required.[3] | This position contains a methyl group; potent diuretics like bumetanide have a substituted amino group at C3.[12] |

This SAR analysis demonstrates that while this compound possesses two of the three critical functionalities for diuretic action, it lacks the activating group at C4 and the amino group at C2/C3 found in clinically used drugs like bumetanide and furosemide.[4] Therefore, it is expected to have weak intrinsic diuretic activity but serves as an ideal scaffold for synthetic modification.

Potential Biological Activity II: Carbonic Anhydrase Inhibition

A highly compelling, yet less explored, potential for this compound is its ability to act as a carbonic anhydrase inhibitor (CAI).

Mechanism of Action: Zinc-Binding and Catalysis Blockade

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[13][14] This reaction is fundamental to processes like pH regulation, CO₂ transport, and electrolyte secretion.[15]

The active site of a CA enzyme contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule (or hydroxide ion). Sulfonamide-based inhibitors function by displacing the water/hydroxide molecule and coordinating directly to the Zn²⁺ ion via the nitrogen atom of the deprotonated sulfamoyl group (-SO₂NH⁻).[16] This binding is very strong and effectively blocks the active site, preventing the substrate (CO₂) from accessing the catalytic center.[13] Given that this compound contains the essential sulfonamide moiety, it is a strong candidate for CA inhibition.[6]

Caption: Sulfonamide inhibition of carbonic anhydrase via zinc binding.

Therapeutic Implications

Inhibition of various CA isoforms has therapeutic applications in diverse fields:

-

Glaucoma: Inhibition of CA II in the ciliary body reduces aqueous humor formation, lowering intraocular pressure.[6]

-

Epilepsy: CAIs can have anticonvulsant effects, though the mechanism is complex.[13]

-

Oncology: Tumor-associated isoforms like CA IX and CA XII are targets for anticancer drugs, as their inhibition can disrupt pH regulation in the acidic tumor microenvironment.[6]

The specific isoform selectivity of this compound would need to be determined experimentally to understand its potential therapeutic utility in these areas.

Experimental Protocols for Activity Assessment

To empirically validate the , standardized in vivo and in vitro assays are required. The following protocols provide a robust framework for this investigation.

Protocol: In Vivo Diuretic Activity in a Rodent Model

This protocol is designed to measure the diuretic, natriuretic, and kaliuretic effects of a test compound.[17][18]

Objective: To quantify the effect of this compound on urine output and electrolyte excretion in rats.

Workflow Diagram:

Caption: Experimental workflow for in vivo diuretic activity screening.

Methodology:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-250g). Acclimate for one week. Fast animals overnight (approx. 18 hours) with free access to water to ensure uniform gastric emptying and hydration.[17][18]

-

Hydration: Administer a priming dose of 0.9% NaCl solution (saline) via oral gavage at 25-50 mL/kg body weight to ensure adequate hydration and urine flow.[17]

-

Dosing: Divide animals into groups (n=6 per group):

-

Group 1 (Vehicle Control): Receives the vehicle (e.g., saline with 1% Tween 80).

-

Group 2 (Positive Control): Receives Furosemide (10 mg/kg, p.o.) as a standard loop diuretic.[19]

-

Groups 3-5 (Test Compound): Receive this compound at three different doses (e.g., 100, 200, 400 mg/kg, p.o.).

-

-

Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces. Collect urine cumulatively over 24 hours, with measurements taken at specific time points (e.g., 2, 4, 6, 8, and 24 hours).[20]

-

Analysis:

-

Record the total volume of urine for each animal at each time point.

-

Centrifuge urine samples to remove contaminants.

-

Measure the concentration of Na⁺ and K⁺ using a flame photometer and Cl⁻ using a suitable analyzer.

-

-

Self-Validation & Interpretation: The positive control (Furosemide) must induce a significant and rapid diuresis compared to the vehicle control for the assay to be valid. The effect of the test compound is evaluated by comparing its induced urine volume and electrolyte excretion against both the negative and positive controls. Calculate the diuretic index (urine volume of test group / urine volume of control group) for quantitative comparison.[21]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the esterase activity of CA, which is inhibited by sulfonamides.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific carbonic anhydrase isoform (e.g., hCA II).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[6]

-

Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II (hCA II) in cold assay buffer.

-

Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl Acetate (p-NPA) in acetonitrile or DMSO. This should be prepared fresh.[15]

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Positive Control: Prepare serial dilutions of Acetazolamide, a known potent CA inhibitor.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 158 µL of Assay Buffer.

-

Add 2 µL of the test compound dilution (or DMSO for the control wells).

-

Add 20 µL of the hCA II enzyme solution.

-

Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[15]

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the increase in absorbance at 400-405 nm kinetically, taking readings every 30 seconds for 10-20 minutes. The absorbance increase corresponds to the formation of the yellow p-nitrophenol product.[15]

-

-

Self-Validation & Data Analysis: The assay is validated by the robust activity in the DMSO control wells and the dose-dependent inhibition by the positive control, Acetazolamide. Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Conclusion and Future Directions

This compound stands as a molecule with significant, mechanistically plausible biological potential. Its structural role as the core of loop diuretics provides a strong rationale for investigating its effects, and those of its derivatives, on the NKCC2 transporter. Concurrently, the presence of the chemically reactive sulfamoyl group makes it an undeniable candidate for carbonic anhydrase inhibition.

Future research should focus on synthesizing a panel of derivatives by modifying the C2 (methyl) and C4 positions to probe the structure-activity relationships for both NKCC2 and CA inhibition. Determining the inhibitory profile against a full panel of CA isoforms is critical to identifying potential selectivity and therapeutic windows. The protocols outlined in this guide provide a validated starting point for researchers to unlock the full pharmacological potential of this versatile chemical scaffold.

References

- 1. 2-Methyl-5-sulphamoylbenzoic acid | C8H9NO4S | CID 2994667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of the Diuretic Activity of Petroselinum Crispum Aqueous Leaves Extract in Wistar Rats | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

- 18. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-5-sulfamoylbenzoic Acid Derivatives and Analogues: Synthesis, Mechanism, and Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to the Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This structural motif, characterized by a benzoic acid ring bearing a sulfonamide (-SO₂NH₂) group, is the foundation for a multitude of clinically significant therapeutic agents. Its prevalence stems from the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor, as well as a bioisostere for carboxylic acids, enabling it to interact with a wide array of biological targets. The 2-methyl-5-sulfamoylbenzoic acid variant and its related analogues have given rise to blockbuster drugs, most notably in the realm of diuretics, but their versatility extends to metabolic diseases, central nervous system disorders, and oncology. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse applications of this critical chemical class.

Section 2: Synthetic Strategies and Methodologies

The construction of sulfamoylbenzoic acid derivatives typically follows a convergent and robust synthetic logic, beginning from readily available benzoic acid precursors. The causality behind the chosen synthetic route is grounded in the principles of electrophilic aromatic substitution and nucleophilic acyl substitution.

The primary pathway involves the introduction of the sulfamoyl group onto the aromatic ring, followed by modifications to the carboxylic acid and other positions. The chlorosulfonation of an appropriately substituted benzoic acid is the cornerstone of this approach.[1] This reaction utilizes chlorosulfonic acid, a powerful electrophile, to install a chlorosulfonyl (-SO₂Cl) group. The electron-withdrawing nature of the existing carboxyl group directs this substitution, although reaction conditions often require elevated temperatures to drive the reaction to completion.[1] The resulting sulfonyl chloride is a highly reactive intermediate, primed for reaction with ammonia or various primary and secondary amines to yield the desired sulfonamide.

Final modifications, such as converting the carboxylic acid to an amide, are typically achieved through standard peptide coupling conditions, for instance, using carbodiimides like EDC with a catalytic amount of DMAP.[1]

Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.

Experimental Protocol: Synthesis of Bumetanide (A Representative Analogue)

The synthesis of Bumetanide, a potent loop diuretic, exemplifies the multi-step process required to build complex analogues from a simple starting material. The following protocol is a representative pathway based on established chemical literature.[2]

Objective: To synthesize 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide) from 4-chlorobenzoic acid.

Materials:

-

4-chlorobenzoic acid

-

Chlorosulfonic acid

-

Nitric acid

-

Ammonia

-

Sodium phenolate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Appropriate solvents (e.g., DCM, DMF) and reagents for workup and purification.

Methodology:

-

Step 1: Sulfonylchlorination: React 4-chlorobenzoic acid with an excess of chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid. The strong electrophilic nature of chlorosulfonic acid facilitates the addition of the -SO₂Cl group.

-

Step 2: Nitration: The product from Step 1 is carefully nitrated with nitric acid. This introduces a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. The nitro group serves as a precursor to the amine required in a later step.

-

Step 3: Amination of Sulfonyl Chloride: The sulfonyl chloride is converted to a sulfonamide by reacting it with ammonia. This forms 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. This step is a classic nucleophilic substitution at the sulfur atom.

-

Step 4: Nucleophilic Aromatic Substitution: The chloro-substituted position is reacted with sodium phenolate. The phenoxy group displaces the chlorine atom to give 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.

-

Step 5: Reduction of Nitro Group: The nitro group is reduced to an amino group using catalytic hydrogenation (H₂ gas with a Pd/C catalyst). This yields 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

-

Step 6: N-Alkylation (Not detailed in source, but a necessary final step): The 3-amino group is then alkylated with a butyl group (e.g., via reductive amination with butanal or direct alkylation with a butyl halide) to yield the final product, Bumetanide.

-

Purification: Each intermediate and the final product must be purified, typically by recrystallization or column chromatography, and characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Section 3: Key Analogues and Their Pharmacological Profile

The most prominent application of this scaffold is in the development of "loop" or "high-ceiling" diuretics.[3] These drugs are mainstays in the treatment of edema associated with heart, liver, or kidney failure, as well as hypertension.[2][4][5][6] Key examples include Furosemide, Bumetanide, and Torsemide.

| Compound | Chemical Name | Relative Potency | Oral Bioavailability | Plasma Half-Life |

| Furosemide | 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid[7] | 1x (Reference) | ~60% (highly variable)[2] | ~2 hours[6] |

| Bumetanide | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[8] | ~40x Furosemide[8][9] | ~80% (predictable)[2] | ~1-1.5 hours[8] |

| Torsemide | 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl]urea[4][10][11][12] | ~2-4x Furosemide | ~80-90% | ~3.5 hours |

While structurally distinct (Torsemide is a pyridine-sulfonylurea), its mechanism and therapeutic use place it in the same functional class.[10][11] Beyond diuresis, other analogues have been developed as specific agonists for the lysophosphatidic acid (LPA₂) receptor, demonstrating potential in protecting against cell death.[13][14]

Section 4: Mechanism of Action: From Target to Physiological Effect

The diuretic effect of sulfamoylbenzoic acid derivatives like Furosemide and Bumetanide is a direct consequence of their interaction with a specific ion transporter in the kidney.

Primary Target: The Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2).[9][15]

This transporter is located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. Its function is to reabsorb sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This process is a critical part of establishing the hypertonic medullary interstitium, which is necessary for the kidney to concentrate urine.

By binding to the chloride-binding site of the NKCC2 transporter, these drugs inhibit its function.[15] This blockade has several downstream consequences:

-